2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with chlorine, difluoromethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. . The final step involves the oxidation of the methyl group to form the aldehyde functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid.
Reduction: 2-Chloro-4-(difluoromethyl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)-6-fluorobenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-4-(difluoromethyl)-3-fluorobenzaldehyde: Similar structure but with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the difluoromethyl group, provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIGEZBIRVBOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.